

Technical Guide: Properties of Anti-inflammatory Agent 40 (Compound 5p)

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Compound of Interest		
Compound Name:	Anti-inflammatory agent 40	
Cat. No.:	B12394910	Get Quote

CAS Number: 3043821-37-7 Molecular Formula: C30H24Cl2N2O4 Molecular Weight: 547.43 g/mol [1]

This document provides a comprehensive overview of the known properties and experimental data for the compound designated as "Anti-inflammatory agent 40," also identified as compound 5p in the primary literature.[1][2] This molecule is a novel pyrrole-hydroxybutenolide hybrid investigated for its potential as an orally active anti-malarial and anti-inflammatory agent. [1][2]

Physicochemical Properties

Property	Value "	Reference
CAS Number	3043821-37-7	[1][2]
Molecular Formula	C30H24Cl2N2O4	[1][2]
Molecular Weight	547.43 g/mol	[1][2]

In Vitro Biological Activity Antiplasmodial Activity



Target Organism	Strain	IC50 (μM)
Plasmodium falciparum	Pf3D7 (Chloroquine-sensitive)	1.47
Plasmodium falciparum	PfK1 (Chloroquine-resistant)	Not explicitly stated for 5p, but other hybrids showed activity in the low micromolar range.

Anti-inflammatory Activity

Cell Line	Assay	Result	
THP-1 monocytes	Inhibition of LPS-induced MAP kinase activation	Decreased expression of pERK1/2 (Thr202/Tyr204) and pJNK1/2.[1]	
THP-1 monocytes	Inhibition of lipopolysaccharide (LPS)-stimulated human tumor necrosis factor-alpha (hu-TNFα) levels	Data for compound 5p is part of a series where nine compounds showed >85% inhibition.[1]	

In Vivo Biological Activity Anti-inflammatory Activity



Animal Model	Assay	Dosage (Oral)	Time Point	% Inhibition of Paw Swelling
Swiss Mice	Carrageenan- induced paw swelling	25 mg/kg	4 hours	61%
Swiss Mice	Carrageenan- induced paw swelling	25 mg/kg	6 hours	56%
Swiss Mice	Carrageenan- induced paw swelling	50 mg/kg	4 hours	62%
Swiss Mice	Carrageenan- induced paw swelling	50 mg/kg	6 hours	56%
Swiss Mice	Carrageenan- induced paw swelling	100 mg/kg	4 hours	73%
Swiss Mice	Carrageenan- induced paw swelling	100 mg/kg	6 hours	65%

Pharmacokinetic Profile

Animal Model	Dosage (Oral)	Cmax (ng/mL)	Tmax (h)	AUC (h·ng/mL)	t1/2 (h)
Swiss Mice	Not Specified	110.37 ± 11.92	0.25 ± 0.0	86.91 ± 16.86	0.87 ± 0.15

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced MAP Kinase Activation



Objective: To determine the effect of **Anti-inflammatory agent 40** (compound 5p) on the phosphorylation of key MAP kinases in response to an inflammatory stimulus.

Methodology:

- Cell Culture: Human THP-1 monocytes are cultured in appropriate media and conditions.
- Treatment: Cells are pre-treated with varying concentrations of compound 5p for a specified duration.
- Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the MAP kinase pathway.
- Lysis: After the stimulation period, cells are harvested and lysed to extract total protein.
- Western Blotting:
 - Protein concentrations are determined using a standard assay (e.g., BCA assay).
 - Equal amounts of protein from each sample are separated by SDS-PAGE.
 - Proteins are transferred to a PVDF or nitrocellulose membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and phosphorylated JNK1/2 (pJNK1/2).
 - The membrane is then washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
 - The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized.
- Analysis: The intensity of the bands corresponding to pERK1/2 and pJNK1/2 is quantified and compared between treated and untreated control groups to determine the extent of inhibition.



In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

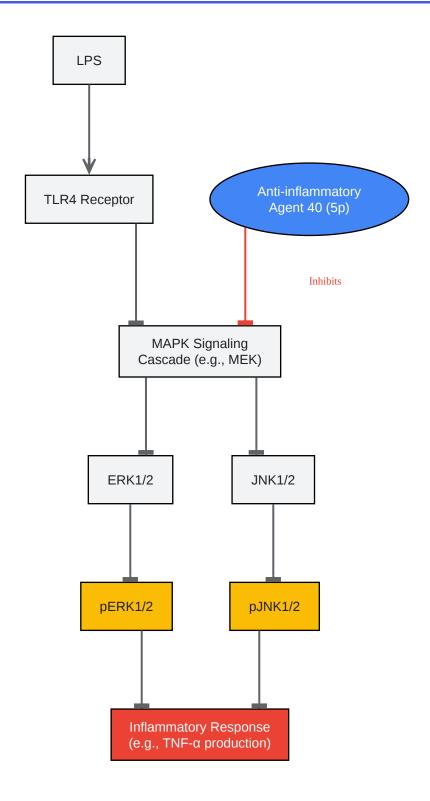
Objective: To evaluate the in vivo anti-inflammatory efficacy of **Anti-inflammatory agent 40** (compound 5p) in an acute inflammation model.

Methodology:

- Animals: Swiss mice are used for the study.
- Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
- Grouping: Mice are randomly divided into control and treatment groups.
- Dosing: Compound 5p is administered orally (p.o.) to the treatment groups at doses of 25,
 50, and 100 mg/kg. The control group receives the vehicle.
- Induction of Inflammation: One hour after the administration of the compound or vehicle, a sub-plantar injection of carrageenan is given into the right hind paw of each mouse to induce localized edema.
- Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time points after carrageenan injection (e.g., 4 and 6 hours) using a plethysmometer.
- Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each treatment group relative to the control group using the formula: % Inhibition = [(Vc Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Visualizations Signaling Pathway Diagram



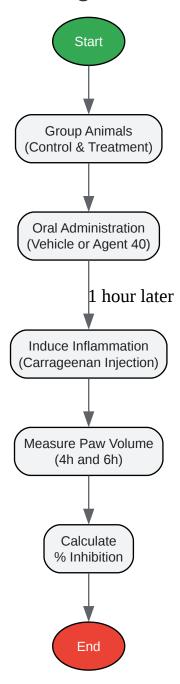


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Caption: Inhibition of the LPS-induced MAPK signaling pathway by **Anti-inflammatory Agent 40**.



Experimental Workflow Diagram



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Caption: Workflow for the in vivo carrageenan-induced paw edema assay.



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References

- 1. Design, synthesis and evaluation of novel pyrrole-hydroxybutenolide hybrids as promising antiplasmodial and anti-inflammatory agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. app.scientifiq.ai [app.scientifiq.ai]
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